

Spectroscopic Analysis of 1-Bromo-3-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-methylbutane

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-bromo-3-methylbutane**. Detailed experimental protocols for acquiring this data are presented, along with a workflow diagram illustrating the application of these techniques for structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-bromo-3-methylbutane** in a structured format to facilitate analysis and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Integration	Multiplicity	Coupling Constant (J) Hz	Assignment
3.42	2H	Triplet (t)	6.8	-CH ₂ -Br (a)
1.70	2H	Quartet (q)	6.8	-CH ₂ - (b)
1.62	1H	Nonet (n)	6.7	-CH- (c)
0.95	6H	Doublet (d)	6.6	-CH(CH ₃) ₂ (d)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
42.1	-CH ₂ - (b)
33.4	-CH ₂ -Br (a)
30.9	-CH- (c)
21.0	-CH(CH ₃) ₂ (d)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-bromo-3-methylbutane** is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2962-2877	C-H	Stretching
1458	C-H	Bending (asymmetrical)
1381	C-H	Bending (symmetrical)
1250-1203	C-Br	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-bromo-3-methylbutane** exhibits the following significant peaks.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
150/152	~1:1	[M] ⁺ (Molecular Ion)
71	100	[C ₅ H ₁₁] ⁺ (Loss of Br)
43	High	[C ₃ H ₇] ⁺

The presence of bromine is indicated by the characteristic M/M+2 isotope pattern with approximately equal intensities, due to the natural abundance of ⁷⁹Br and ⁸¹Br.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as **1-bromo-3-methylbutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

- Approximately 10-20 mg of **1-bromo-3-methylbutane** is dissolved in a deuterated solvent (e.g., 0.6-0.8 mL of CDCl₃).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- The instrument is tuned and locked onto the deuterium signal of the solvent.

- Shimming is performed to optimize the homogeneity of the magnetic field.
- For ^1H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Data Processing

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
- Integration of the proton signals is performed to determine the relative number of protons.
- Coupling constants are measured from the splitting patterns of the signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

- The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[\[3\]](#)
- A background spectrum of the clean, empty ATR crystal is recorded.[\[4\]](#)
- A small drop of **1-bromo-3-methylbutane** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[3\]](#)

Instrumentation and Data Acquisition

- An FTIR spectrometer equipped with an ATR accessory is used.

- The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm^{-1}).^[5]
- A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing

- The background spectrum is automatically subtracted from the sample spectrum.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
- Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI)

- A small amount of **1-bromo-3-methylbutane** is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- The sample is vaporized in the ion source.^[6]
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[6][7]}

Instrumentation and Data Acquisition

- A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

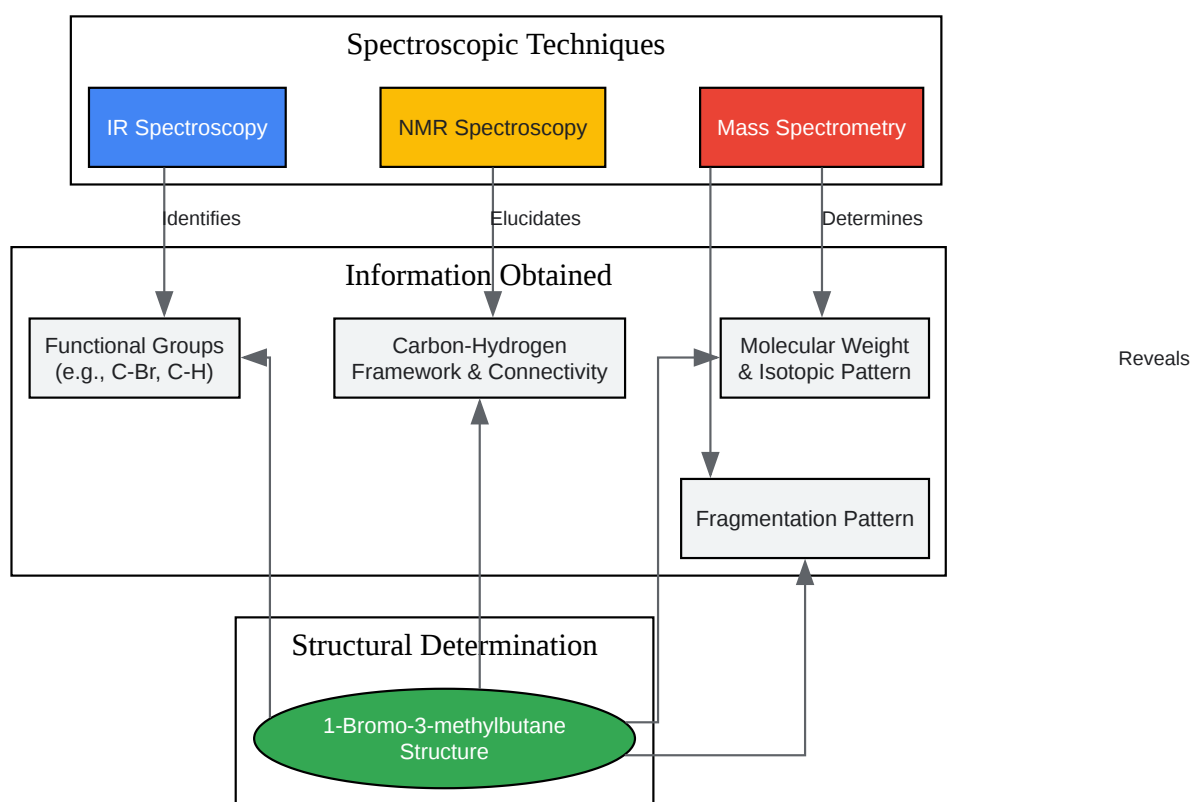
Data Processing

- A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

- The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for utilizing NMR, IR, and MS to determine the structure of an unknown compound, such as **1-bromo-3-methylbutane**.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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